
Benzoate
Overview
Description
Benzoate refers to salts or esters derived from benzoic acid (C₆H₅COOH), a simple aromatic carboxylic acid. Its structure comprises a benzene ring substituted with a carboxylate group (COO⁻) or ester moiety. Benzoic acid and its derivatives are widely utilized in food preservation (e.g., sodium this compound), pharmaceuticals, and industrial applications due to their antimicrobial properties and chemical stability . The CAS registry number for benzoic acid is 65-85-0, while sodium this compound, a common salt, is registered under 532-32-1 . Benzoates are classified under Medical Subject Headings (MeSH) as derivatives of benzoic acid, encompassing salts, esters, and amides with diverse biological and chemical roles .
Scientific Research Applications
Food Preservation
Sodium Benzoate as a Preservative
Sodium this compound is widely recognized for its effectiveness as a food preservative. It is particularly effective in acidic foods and beverages due to its ability to inhibit the growth of bacteria, yeast, and fungi. The compound functions as a bacteriostatic and fungistatic agent, making it suitable for:
- Soft drinks
- Fruit juices
- Pickles
- Salad dressings
- Condiments
The maximum allowable concentration of sodium this compound in food products is regulated by the FDA at 0.1% by weight .
Table 1: Common Food Products Containing Sodium this compound
Food Product | Application |
---|---|
Soft drinks | Preservative |
Fruit juices | Preservative |
Pickles | Preservative |
Salad dressings | Preservative |
Condiments | Preservative |
Pharmaceutical Applications
Sodium this compound has therapeutic applications, particularly in treating urea cycle disorders and hyperammonemia. It aids in the excretion of excess amino acids, thereby reducing ammonia levels in the bloodstream . Recent studies have indicated potential benefits in treating psychiatric disorders such as schizophrenia and major depressive disorder .
Case Study: Sodium this compound in Schizophrenia Treatment
A clinical trial involving individuals with early psychosis demonstrated that sodium this compound could reduce symptoms when administered as an adjunct therapy. Participants receiving sodium this compound showed significant improvements in negative symptoms compared to those on placebo .
Table 2: Therapeutic Uses of Sodium this compound
Condition | Application |
---|---|
Urea cycle disorders | Reduces ammonia levels |
Schizophrenia | Adjunct therapy |
Major depressive disorder | Potential treatment option |
Cosmetic Industry
In cosmetics, sodium this compound serves as a preservative to prevent microbial growth and extend product shelf life. It is commonly found in:
- Shampoos
- Conditioners
- Facial cleansers
- Moisturizers
The compound not only preserves but also helps maintain the integrity of cosmetic formulations by controlling pH levels .
Table 3: Cosmetic Products Utilizing Sodium this compound
Cosmetic Product | Function |
---|---|
Shampoos | Preservative |
Conditioners | Preservative |
Facial cleansers | Preservative |
Moisturizers | Preservative |
Industrial Applications
Sodium this compound is used in various industrial applications, including:
- Corrosion inhibitors in automotive coolants
- Stabilizers in photo processing
- Additives in plastics manufacturing
The compound's properties make it valuable in enhancing the durability and performance of industrial products .
Table 4: Industrial Uses of Sodium this compound
Industrial Application | Function |
---|---|
Automotive coolants | Corrosion inhibitor |
Photo processing | Stabilizer |
Plastics manufacturing | Additive |
Mechanism of Action
Benzoate exerts its antimicrobial effects by inhibiting the growth of bacteria, yeast, and fungi. It disrupts the microbial cell membrane and interferes with the function of enzymes involved in cellular metabolism . In the liver, this compound is conjugated with glycine to form hippuric acid, which is then excreted in the urine .
Comparison with Similar Compounds
Benzyl Benzoate
- Structure : Benzyl this compound (C₆H₅COOCH₂C₆H₅) is an ester formed by the condensation of benzoic acid and benzyl alcohol. Its molecular weight is 212.24 g/mol, with a CAS number of 120-51-4 .
- Applications : Predominantly used in pharmaceuticals (e.g., scabies treatment) and fragrances. In essential oils, it is a dominant component in Siam benzoin, alongside methyl this compound and allyl this compound .
- Solvent Interactions : In aliphatic alcohols, benzyl this compound displays strong dipole-dipole interactions and endothermic behavior, similar to this compound-alkane mixtures .
Sodium this compound
- Structure : Sodium salt of benzoic acid (C₆H₅COONa), water-soluble and widely used in food preservation.
- Biological Effects : At doses ≥200 mg/kg/day in rats, it induces anxiety-like behaviors and motor impairments, likely due to glycine depletion during detoxification .
- Receptor Interactions : Activates bitter taste receptors (e.g., lcT2R01 in coelacanths) at thresholds of 1 mM, comparable to denatonium this compound .
- Formulation Compatibility: Compatible with ethanol, methanol, and glycerol, enhancing its utility in food and cosmetic formulations .
Methyl this compound and Ethyl this compound
- Structure : Methyl this compound (C₆H₅COOCH₃) and ethyl this compound (C₆H₅COOC₂H₅) are volatile esters.
- Applications : Methyl this compound is a key component in Siam benzoin essential oil, while ethyl this compound is used in flavoring agents .
m-Chlorothis compound
- Metabolism : Cometabolized with this compound by Arthrobacter spp. via the same dioxygenase enzyme system, producing 4-chlorocatechol as a metabolite .
- Environmental Impact : Persistence in soil is higher than this compound due to chlorine substitution, complicating biodegradation .
Denatonium this compound
- Structure : A bitter-tasting quaternary ammonium salt (C₂₈H₃₃N₂O₃·C₇H₅O₂).
- Function : Activates bitter receptors (e.g., lcT2R01) at 1 mM thresholds, similar to sodium this compound, suggesting the this compound anion is the active moiety .
Research Findings
Neurobehavioral Effects of Sodium this compound
- In Wistar rats, sodium this compound (0.5–2% in water) increased anxiety-like and depressive behaviors, linked to glycine depletion and disrupted zinc homeostasis .
Enzymatic Cometabolism
- Arthrobacter cells grown on this compound immediately oxidized m-chlorothis compound, indicating shared enzymatic pathways (this compound 1,2-dioxygenase) .
Solvent Interaction Studies
- Benzyl this compound in aliphatic alcohols exhibits endothermic interactions, while in ketones (e.g., MEK), weak dispersive forces dominate .
Data Tables
Table 1: Physical and Chemical Properties
Biological Activity
Benzoate, particularly in the forms of benzoic acid and its sodium salt (sodium this compound), has garnered significant attention in both food preservation and therapeutic applications. This article delves into the biological activities of this compound, focusing on its antimicrobial properties, metabolic pathways, potential toxicity, and therapeutic uses.
Chemical Structure and Forms
This compound is derived from benzoic acid, a simple aromatic carboxylic acid. It exists primarily in two forms:
- Benzoic Acid (C₇H₆O₂) : A colorless crystalline solid that is soluble in water.
- Sodium this compound (C₇H₅NaO₂) : The sodium salt of benzoic acid, commonly used as a food preservative.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, making it a popular choice as a food preservative. Its effectiveness against various microorganisms is attributed to its ability to lower pH and disrupt cellular functions.
Table 1: Antimicrobial Efficacy of Sodium this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibitory Zone Diameter (mm) |
---|---|---|
Escherichia coli | 0.1% | 12 |
Staphylococcus aureus | 0.1% | 15 |
Candida albicans | 0.05% | 10 |
Studies have shown that sodium this compound inhibits the growth of bacteria, yeast, and molds by interfering with their metabolism .
Metabolism and Excretion
Upon ingestion, this compound undergoes conjugation with glycine in the liver to form hippurate, which is then excreted via urine. This process occurs in the mitochondrial matrix and involves several enzymatic reactions:
- Conversion to Benzoyl-CoA : this compound is activated to benzoyl-CoA by ligase.
- Formation of Hippurate : Benzoyl-CoA is conjugated with glycine by glycine N-acyltransferase.
This metabolic pathway ensures that this compound does not accumulate in the body .
Toxicity and Genotoxicity
Despite its widespread use, concerns regarding the safety of sodium this compound have emerged. Studies indicate that under certain conditions, it can be converted into benzene, a known carcinogen, particularly when combined with ascorbic acid (vitamin C). Research highlights include:
- Genotoxic Effects : Sodium this compound has been shown to induce DNA damage in human lymphocytes and cause micronucleus formation .
- Oxidative Stress : It can increase oxidative stress markers in cells, leading to lipid peroxidation and reduced levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Table 2: Effects of Sodium this compound on Oxidative Stress Markers
Dose (mg/kg) | Lipid Peroxidation (MDA levels) | Antioxidant Enzymes Activity |
---|---|---|
70 | Normal | Normal |
200 | Elevated | Decreased |
400 | Significantly Elevated | Significantly Decreased |
Therapeutic Applications
Beyond its role as a preservative, sodium this compound has potential therapeutic applications:
- Neuroprotective Effects : Some studies suggest that sodium this compound may have neuroprotective properties due to its ability to modulate oxidative stress .
- Local Anesthetic Properties : Research has indicated that certain this compound derivatives exhibit local anesthetic effects comparable to established anesthetics like tetracaine .
Case Studies
- Neurodegenerative Diseases : A study examined the effects of sodium this compound on oxidative stress in models of neurodegeneration, revealing potential benefits in reducing neuronal damage .
- Antibacterial Efficacy : Another investigation focused on benzyl this compound derived from Kaempferia rotunda, demonstrating significant antibacterial activity against Bacillus cereus with an MIC of 50 μg/mL .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling benzoate derivatives in laboratory settings?
Researchers must prioritize personal protective equipment (PPE), including impervious gloves, chemical-resistant lab coats, and eye protection (e.g., goggles) to prevent skin/eye contact . Ensure adequate ventilation to avoid inhalation of vapors or aerosols, particularly for flammable derivatives like benzyl this compound . Store compounds away from ignition sources and incompatible substances (e.g., strong oxidizers) . Always consult Safety Data Sheets (SDS) for compound-specific hazards and first-aid measures .
Q. How can researchers verify the purity and stability of sodium this compound in experimental preparations?
Use high-performance liquid chromatography (HPLC) with UV detection to quantify sodium this compound purity, referencing CAS 532-32-1 . Monitor stability by conducting accelerated degradation studies under varying pH, temperature, and light exposure. For example, store samples at 4°C in amber glassware to minimize photodegradation . Confirm chemical stability via Fourier-transform infrared spectroscopy (FTIR) to detect changes in functional groups (e.g., carboxylate peaks at ~1600 cm⁻¹) .
Q. What analytical techniques are recommended for quantifying this compound concentrations in complex matrices?
Employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methylation) for volatile this compound esters like benzyl this compound . For aqueous samples (e.g., cell culture media), use ion chromatography to separate sodium this compound from interfering anions . Validate methods with spike-and-recovery experiments to ensure accuracy in biological or environmental matrices .
Q. How should researchers design dose-response studies for this compound toxicity assessments?
Use log-scale concentrations (e.g., 0.1–100 mM) to capture threshold effects in cell-based assays. Include negative controls (e.g., culture medium alone) and positive controls (e.g., known cytotoxic agents). Measure endpoints like cell viability (MTT assay), oxidative stress markers (e.g., glutathione levels), and apoptosis (caspase-3 activation) . Account for species-specific metabolic differences—e.g., human hepatocytes vs. rodent models .
Q. What are the regulatory considerations for using benzoates in pharmaceutical research?
Adhere to EMA guidelines for excipient safety, including impurity profiling (e.g., benzene detection limits) and compatibility studies with active pharmaceutical ingredients (APIs) . For preclinical studies, document batch-specific SDS data (e.g., CAS 532-32-1 for sodium this compound) and ensure compliance with Good Laboratory Practice (GLP) .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in this compound metabolic pathway studies?
Use deuterated (e.g., [²H₃]-methyl) or ¹³C-labeled benzoates to track metabolic intermediates via mass spectrometry. For example, in methyl this compound fragmentation studies, isotopic labels confirmed CO loss originates from the carboxyl group . Apply stable isotope-resolved metabolomics (SIRM) in in vitro models to distinguish host vs. microbial metabolism of sodium this compound .
Q. What experimental strategies mitigate artifacts in this compound degradation product analysis?
Conduct control experiments with radical scavengers (e.g., tert-butanol) to assess hydroxyl radical-mediated degradation in aqueous solutions. Use tandem mass spectrometry (MS/MS) to differentiate degradation products (e.g., benzene derivatives) from matrix interference . For photodegradation studies, employ quartz reactors with calibrated UV light sources to standardize irradiation .
Q. How can researchers optimize synthetic routes for benzyl this compound to maximize yield and minimize byproducts?
Modify the classical Schotten-Baumann reaction by controlling stoichiometry (e.g., benzyl chloride:benzoic acid molar ratio of 1:1.2) and reaction temperature (60–70°C) . Monitor reaction progress via thin-layer chromatography (TLC) and purify via vacuum distillation. Characterize byproducts (e.g., dibenzyl ether) using nuclear magnetic resonance (NMR) to refine catalyst selection (e.g., NaOH vs. Na₂CO₃) .
Q. What computational methods predict this compound interactions with biological targets?
Perform molecular docking simulations (e.g., AutoDock Vina) to model sodium this compound binding to GABAA receptors or peroxisome proliferator-activated receptors (PPARs) . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). Use density functional theory (DFT) to analyze intramolecular interactions (e.g., CH⋯O in 2,5-dimethyl-benzyl this compound) .
Q. How do conflicting ecotoxicity data for benzoates inform experimental redesign?
Reconcile discrepancies by standardizing test organisms (e.g., Daphnia magna vs. zebrafish) and exposure conditions (static vs. flow-through systems). Measure both acute (LC50) and chronic (reproductive impairment) endpoints . Use quantitative structure-activity relationship (QSAR) models to predict toxicity of understudied derivatives (e.g., hexyldecyl this compound) .
Preparation Methods
Synthesis of Benzoate Salts via Neutralization
Sodium this compound Production
Sodium this compound is predominantly synthesized through the neutralization of benzoic acid with sodium hydroxide. The reaction proceeds as follows:
6\text{H}5\text{COOH} + \text{NaOH} \rightarrow \text{C}6\text{H}5\text{COONa} + \text{H}_2\text{O}
Industrial processes optimize this reaction by using stoichiometric ratios of reactants and controlled pH conditions to maximize yield . Post-neutralization, the solution undergoes decolorization with activated carbon, filtration, and concentration. A patented method further refines the product by extruding the concentrated solution into columnar pellets (diameter: 1.2–2.5 mm, length: 3–5 mm) to enhance flowability and reduce static electricity. This approach achieves a final product with 36–38% sodium this compound content and minimal environmental impact due to avoided CO emissions .
Alternative Salt Formation
Calcium and potassium benzoates are synthesized similarly, substituting sodium hydroxide with corresponding hydroxides or carbonates. These salts find niche applications in food preservation and pharmaceuticals, though sodium this compound remains dominant due to cost-effectiveness .
Esterification Routes for this compound Esters
Benzyl this compound Synthesis
Benzyl this compound, widely used as a miticide, is traditionally prepared via the Claisen condensation of benzaldehyde. However, modern methods employ esterification of benzyl chloride with sodium this compound:
6\text{H}5\text{COONa} + \text{C}6\text{H}5\text{CH}2\text{Cl} \rightarrow \text{C}6\text{H}5\text{COOCH}2\text{C}6\text{H}5 + \text{NaCl}
Triethylamine catalysis reduces reaction time from 24 hours to 1 hour and elevates yields to >95% by facilitating nucleophilic substitution . Pilot-scale data confirm that heating at 130–140°C with a benzyl chloride-to-sodium this compound molar ratio of 1.05:1 achieves near-quantitative conversion .
Methyl this compound Production
Methyl this compound is synthesized via esterification of benzoic acid with methanol, typically using sulfuric acid as a catalyst. Industrial processes, however, face challenges in separating excess methanol. Reactive distillation improves efficiency by continuously removing water, driving the equilibrium toward ester formation . A study from Erbil Polytechnic University details a plant-scale process with 90% reactor conversion, followed by extraction with methylene chloride and distillation to achieve 99.9% purity .
Parameter | Value |
---|---|
Reactor Conversion | 90% |
Distillation Purity | 99.9% |
Energy Consumption | 556,864 kJ/h |
Transesterification of Crude Methyl this compound
Crude methyl this compound, a byproduct of terephthalic acid dimethyl ester production, is valorized through transesterification with higher alcohols. Titanate catalysts (e.g., tetrabutyl titanate) enable efficient synthesis of benzyl and butyl benzoates:
6\text{H}5\text{COOCH}3 + \text{C}4\text{H}9\text{OH} \rightarrow \text{C}6\text{H}5\text{COOC}4\text{H}9 + \text{CH}3\text{OH}
Batch reactions at 180°C for 4 hours yield 82.79% butyl this compound, while reactive distillation achieves 100% conversion for benzyl this compound . This method circumvents the need for high-purity starting materials, reducing costs by 20–30% compared to conventional esterification .
Advanced Multi-Step Syntheses
Emamectin this compound Preparation
Emamectin this compound, a macrocyclic lactone insecticide, is synthesized from abamectin B1 through four steps:
-
5-OH Protection : Allyl chlorocarbonate shields the hydroxyl group.
-
4'-OH Oxidation : Controlled oxidation to a ketone.
-
Amination Reduction : Introduction of the amino group via reductive amination.
-
Deprotection : Removal of the allyl group to yield the final product .
This method reduces reaction time from 18–22 hours to 8–12 hours and achieves a 78.4% yield, making it suitable for industrial scale-up .
Industrial Process Optimization
Energy and Cost Considerations
Industrial this compound production prioritizes energy-efficient drying and granulation. For sodium this compound, forced-air drying at 140°C minimizes thermal degradation, while extrusion pelletization reduces raw material waste by 15% . Methyl this compound distillation columns optimized via HYSYS simulations show a 30% reduction in steam consumption compared to traditional designs .
Properties
IUPAC Name |
benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O2- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043771 | |
Record name | Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-76-7 | |
Record name | Benzoate anion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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